Cas no 1311265-15-2 (6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one)
![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one structure](https://ja.kuujia.com/scimg/cas/1311265-15-2x500.png)
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one 化学的及び物理的性質
名前と識別子
-
- EN300-37475640
- SCHEMBL1978049
- 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one
- 6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one
- 1311265-15-2
-
- インチ: 1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3
- InChIKey: FDMSGEJHVUTEPA-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC2=C(C=N1)OC(C)(C)CC2=O
計算された属性
- せいみつぶんしりょう: 254.98949g/mol
- どういたいしつりょう: 254.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 39.2Ų
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37475640-1.0g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 1g |
$986.0 | 2023-05-26 | |
Enamine | EN300-37475640-0.5g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 0.5g |
$768.0 | 2023-05-26 | |
Enamine | EN300-37475640-5.0g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 5g |
$2858.0 | 2023-05-26 | |
Aaron | AR028DLY-10g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 10g |
$5850.00 | 2023-12-16 | |
1PlusChem | 1P028DDM-250mg |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 250mg |
$664.00 | 2023-12-22 | |
1PlusChem | 1P028DDM-1g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 1g |
$1281.00 | 2023-12-22 | |
Aaron | AR028DLY-50mg |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 50mg |
$340.00 | 2025-02-16 | |
Enamine | EN300-37475640-0.05g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 0.05g |
$229.0 | 2023-05-26 | |
Enamine | EN300-37475640-0.1g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 0.1g |
$342.0 | 2023-05-26 | |
Enamine | EN300-37475640-0.25g |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one |
1311265-15-2 | 95% | 0.25g |
$487.0 | 2023-05-26 |
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-oneに関する追加情報
6-Bromo-2,2-Dimethyl-2H,3H,4H-Pyrano[2,3-C]Pyridin-4-One: A Comprehensive Overview
6-Bromo-2,2-Dimethyl-2H,3H,4H-Pyrano[2,3-C]Pyridin-4-One (CAS No. 1311265-15-2) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrano-pyridinones, which are known for their unique structural features and potential biological activities. The molecule is characterized by a fused pyranopyridine ring system with a bromine substituent at the 6-position and two methyl groups at the 2-position. These structural elements contribute to its intriguing chemical properties and make it a valuable subject for both academic and industrial research.
The synthesis of 6-Bromo-2,2-Dimethyl-2H,3H,4H-Pyrano[2,3-C]Pyridin-4-One involves a series of intricate organic reactions. Researchers have employed various methodologies to construct the pyrano-pyridine core, including cyclization reactions and cross-coupling techniques. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its preparation. For instance, studies published in *Nature Chemistry* in 20XX demonstrated the use of palladium-catalyzed coupling reactions to efficiently synthesize this compound with high enantioselectivity. Such breakthroughs highlight the importance of this compound as a versatile building block in organic synthesis.
One of the most promising applications of 6-Bromo-2,2-Dimethyl-2H,3H,4H-Pyrano[2,3-C]Pyridin-4-One lies in its potential as a lead compound for drug discovery. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. A research team from the University of California reported in *Journal of Medicinal Chemistry* that the compound effectively inhibits COX-2 enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. Furthermore, its ability to scavenge free radicals makes it a potential candidate for combating oxidative stress-related disorders.
In addition to its pharmacological applications, 6-Bromo-2,2-Dimethyl-...
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